1-Methoxy-2-naphthoyl chloride

Catalog No.
S8756746
CAS No.
M.F
C12H9ClO2
M. Wt
220.65 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methoxy-2-naphthoyl chloride

Product Name

1-Methoxy-2-naphthoyl chloride

IUPAC Name

1-methoxynaphthalene-2-carbonyl chloride

Molecular Formula

C12H9ClO2

Molecular Weight

220.65 g/mol

InChI

InChI=1S/C12H9ClO2/c1-15-11-9-5-3-2-4-8(9)6-7-10(11)12(13)14/h2-7H,1H3

InChI Key

QMUUPQGZXWQYED-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC2=CC=CC=C21)C(=O)Cl

1-Methoxy-2-naphthoyl chloride is a highly reactive, pre-activated acylating agent utilized extensively in the synthesis of specialized naphthamides, active pharmaceutical ingredients (APIs), and complex organic materials. Featuring an electrophilic acyl chloride functional group paired with an electron-donating and sterically significant 1-methoxy substituent on a naphthalene core, this compound serves as a critical building block for introducing the conformationally restricted 1-methoxy-2-naphthoyl moiety into target molecules [1]. In industrial and laboratory procurement, it is prioritized over its free acid counterpart due to its ability to drive rapid, high-yield amidation and esterification reactions without the need for expensive, waste-generating peptide coupling reagents [2].

Research Fit

Acylating intermediate for 1-methoxy-2-naphthamide pharmacophore construction
Entry point for SNAr-based atropisomeric binaphthyl synthesis
Supplied at high purity for reproducible acylation and coupling workflows

Substituting 1-methoxy-2-naphthoyl chloride with its free acid precursor, 1-methoxy-2-naphthoic acid, introduces severe process inefficiencies; the free acid requires stoichiometric quantities of expensive coupling agents (e.g., HATU, EDC) to overcome the steric hindrance of the ortho-methoxy group, generating urea byproducts that complicate downstream purification [1]. Furthermore, substituting with the more common 2-naphthoyl chloride (which lacks the 1-methoxy group) fundamentally alters the three-dimensional conformation of the resulting amides. In medicinal chemistry, this orthomethoxy group is essential for mimicking specific benzamide conformations; its absence destroys the critical steric and electronic parameters required for high-affinity, subtype-selective receptor binding (such as D3 vs. D2 dopamine receptor selectivity) [2].

Substitution Risk

SNAr Displacement Capacity
Generic naphthoyl chlorides lack the ortho-methoxy leaving group; direct binaphthyl coupling is impossible with alternatives.
Electronic Activation
Removing the 1-methoxy substituent alters electrophilicity and shifts acylation kinetics away from optimized profiles.
Dopamine D3 Pharmacophore Access
Reported D3 receptor affinity and D2/D3 selectivity context may not transfer with unsubstituted or 2-naphthamide scaffolds.

Direct Amidation Efficiency vs. Free Acid Precursors

For the synthesis of complex naphthamides, utilizing 1-methoxy-2-naphthoyl chloride directly bypasses the need for expensive peptide coupling reagents. When starting from the free 1-methoxy-2-naphthoic acid, stoichiometric amounts of coupling agents such as HATU or EDC are required to activate the sterically hindered carboxylate, generating equimolar waste (e.g., ureas) and complicating purification. In contrast, direct condensation of 1-methoxy-2-naphthoyl chloride with complex amines (e.g., 1-alkylpiperidines or piperazines) in the presence of a simple base like triethylamine proceeds rapidly, frequently achieving near-quantitative conversions while eliminating coupling-agent-derived process mass intensity [1].

Evidence DimensionCoupling agent requirement and byproduct generation
Target Compound Data0 equivalents of specialized coupling agents; direct HCl elimination
Comparator Or Baseline1-Methoxy-2-naphthoic acid (requires 1.0+ eq of HATU/EDC and generates stoichiometric urea waste)
Quantified Difference100% reduction in coupling agent cost and associated urea byproduct mass
ConditionsStandard base-mediated amidation (e.g., TEA in CH2Cl2 or toluene)

Eliminating coupling agents drastically reduces raw material costs and simplifies purification workflows during the scale-up of pharmaceutical intermediates.

D3 Receptor Affinity
Head-to-head
Target: Ki(D3) 0.2 nM, selectivity 26.2. Comparator 2-naphthamides: Ki >10 nM, benzamides ~10-100 nM.
Reported D3 affinity and selectivity advantage in tested set.
Radioligand binding; human D2/D3 in CHO cells.

Dopamine D3 vs. D2 Receptor Selectivity in Downstream Ligands

The 1-methoxy substitution on the naphthoyl core is critical for achieving receptor subtype selectivity in neuropharmacological applications. Naphthamides synthesized from 1-methoxy-2-naphthoyl chloride demonstrate high affinity for dopamine D3 receptors due to the steric and electronic mimicry of ortho-methoxybenzamides. For example, specific pyrrolidinyl amides derived from this core exhibit Ki values as low as 2.4 nM for D3 receptors compared to 62.8 nM for D2 receptors. Removing the 1-methoxy group (as in standard 2-naphthoyl chloride derivatives) alters the amide bond conformation, resulting in a loss of this critical 4- to 26-fold D3/D2 selectivity [1].

Evidence DimensionDopamine D3 vs. D2 receptor binding selectivity (Ki)
Target Compound DataKi = 2.4 nM (D3) vs 62.8 nM (D2) for optimized 1-methoxy derivatives
Comparator Or BaselineUnsubstituted 2-naphthoyl amides (lack orthomethoxy-driven conformational selectivity)
Quantified DifferenceUp to 26-fold enhancement in D3 over D2 receptor selectivity
ConditionsIn vitro radioligand binding assays for dopamine D2 and D3 receptors

Procuring the pre-functionalized 1-methoxy core is essential for medicinal chemists targeting highly selective D3 receptor antagonists without off-target D2 liability.

Solvolysis Mechanism
Class-level
6-Methoxy isomer shows more SN1 character than 2-naphthoyl. Ortho-methoxy expected to further stabilize acylium ion.
Mechanism prediction based on Grunwald-Winstein parameters; data to verify for this isomer.
Inference from 6-methoxy analog study.

Overcoming Steric Hindrance in Congested Amide Synthesis

The synthesis of sterically congested amides involving bulky secondary or tertiary amines is notoriously difficult when using free naphthoic acids. The 1-methoxy group introduces significant local steric bulk at the ortho position relative to the carbonyl carbon, which severely retards activation by standard carbodiimides. By procuring 1-methoxy-2-naphthoyl chloride, the carbonyl carbon is already at its maximum electrophilic activation state. This allows for efficient nucleophilic attack by bulky amines—such as 1-(3,4,5-trimethoxybenzyl)piperazine—yielding the desired congested amides in high purity, a transformation that is sluggish and low-yielding when attempted via the free acid [1].

Evidence DimensionElectrophilic activation state for sterically hindered coupling
Target Compound DataPre-activated acid chloride allows direct attack by bulky piperazines
Comparator Or Baseline1-Methoxy-2-naphthoic acid (sterically hindered, poor activation kinetics with standard reagents)
Quantified DifferenceEnables viable synthesis of congested amides that otherwise suffer from low conversion
ConditionsCondensation with bulky amines (e.g., substituted piperazines) in organic solvents

For complex API synthesis involving bulky amines, the acid chloride form is strictly required to overcome the ortho-methoxy steric penalty during amidation.

SNAr Coupling Capacity
Head-to-head
Exclusive: methoxy displaced by Grignard reagents (up to 98% optical yield). Absent in all comparators.
Unique synthetic entry to atropisomeric binaphthyls.
Naphthylmagnesium bromide, THF/Et₂O.
Solvolysis Rate Ranking
Class-level
1-Naphthoyl chloride solvolyzes consistently faster than 2-isomer in all tested solvent systems.
Predicted intermediate reactivity for 1-OMe/2-COCl pattern.
Conductometric kinetics at 25°C.
Pharmacophore Advantage
Cross-study
1-Methoxynaphthamides reported stronger dopaminergic affinity than benzamides; Ki 0.2-2.4 nM vs >10 nM.
Class-level scaffold advantage supported by patent data.
Qualitative patent claim; quantified in subsequent reports.

Synthesis of Subtype-Selective Neurological Therapeutics

Because the 1-methoxy group enforces a specific conformational geometry in the resulting amide bond, 1-methoxy-2-naphthoyl chloride is a highly effective precursor for developing selective D3 dopamine receptor antagonists. It allows medicinal chemists to install the critical orthomethoxy-naphthoyl pharmacophore in a single step, ensuring high target affinity while minimizing off-target D2 liability [1].

Scale-Up Amidation of Sterically Hindered Amines

In pharmaceutical process chemistry, acylating bulky secondary amines (such as 1-(3,4,5-trimethoxybenzyl)piperazine) is challenging. 1-Methoxy-2-naphthoyl chloride provides the necessary electrophilic activation to drive these sterically congested condensations to completion without the prohibitive cost and purification burden of stoichiometric peptide coupling reagents [2].

Development of Conformationally Restricted Ligands

Beyond specific receptor antagonists, the compound is utilized in the synthesis of specialized chiral ligands and functional materials where the steric bulk of the 1-methoxy group is leveraged to restrict bond rotation. The pre-activated acid chloride ensures that this bulky motif can be efficiently coupled to complex, sensitive molecular scaffolds under mild basic conditions [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
D3 receptor ligand design studies
1-Methoxy-2-naphthamide pharmacophore access
D3 affinity and selectivity context
Atropisomeric binaphthyl synthesis
SNAr-based binaphthyl coupling
Atropisomeric chiral auxiliary optimization
Acyl chloride solvolysis mechanism research
Ortho-methoxy substitution effect
SN1/SN2 mechanistic interpretation
Process chemistry scale-up support
Batch-specific purity and reactivity
Reaction reproducibility and side-reaction management

XLogP3

3.7

Hydrogen Bond Acceptor Count

2

Exact Mass

220.0291072 g/mol

Monoisotopic Mass

220.0291072 g/mol

Heavy Atom Count

15

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